![molecular formula C12H15F2NO B1485556 (3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine CAS No. 2165682-34-6](/img/structure/B1485556.png)
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine, commonly known as 4F-NFE-Ox, is an organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of oxolan-3-amine, a compound found in various plants and animals, and is used as a model compound for studying the properties of other fluorinated compounds. 4F-NFE-Ox has been used in a variety of research applications, including drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents offer alternative solutions for PFAS control in water treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal. This approach underlines the potential application of fluorine and amine-functionalized compounds in environmental remediation (Ateia et al., 2019).
Practical Synthesis of Fluorinated Compounds
The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, demonstrates the importance of fluorine-containing compounds in drug synthesis, hinting at the potential utility of similarly structured compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Biogenic Amine Metabolism
The metabolism of biogenic amines in Pseudomonas species shows the biochemical significance of amines and their catabolic pathways, providing insights into how similar compounds might be utilized or metabolized in microbial processes (Luengo & Olivera, 2020).
Fluoroalkylation in Aqueous Media
Aqueous fluoroalkylation highlights the development of environment-friendly methods for incorporating fluorinated groups into target molecules, relevant for the synthesis of functional materials, pharmaceuticals, and agrochemicals (Song et al., 2018).
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-1-9(2-4-10)5-6-15-12-8-16-7-11(12)14/h1-4,11-12,15H,5-8H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSBLLICNPYIE-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)NCCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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